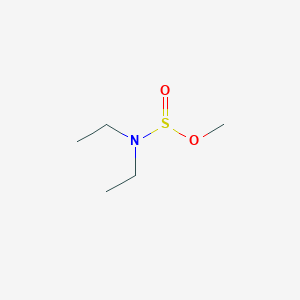
Methyl diethylsulfuramidoite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl diethylsulfuramidoite, also known by its IUPAC name [ethyl (methoxysulfinyl)amino]ethane, is an organosulfur compound with the molecular formula C5H13NO2S. This compound is characterized by its unique structure, which includes a sulfinyl group bonded to an amino group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl diethylsulfuramidoite can be synthesized through the reaction of diethylamine with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where diethylamine and methanesulfinyl chloride are reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl diethylsulfuramidoite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as alkoxides or thiolates; reactions are conducted under basic conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl diethylsulfuramidoite has found applications in several fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism by which methyl diethylsulfuramidoite exerts its effects involves the interaction of its sulfinyl group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl diethylsulfuramidoite can be compared with other organosulfur compounds such as sulfonamides and sulfoximines . While sulfonamides are widely known for their antimicrobial properties, this compound offers unique reactivity due to the presence of the sulfinyl group. Sulfoximines, on the other hand, are known for their stability and are used in various pharmaceutical applications .
List of Similar Compounds
This compound stands out due to its unique structure and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21954-69-8 |
|---|---|
Formule moléculaire |
C5H13NO2S |
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
[ethyl(methoxysulfinyl)amino]ethane |
InChI |
InChI=1S/C5H13NO2S/c1-4-6(5-2)9(7)8-3/h4-5H2,1-3H3 |
Clé InChI |
DKGGSWZTFYZHQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
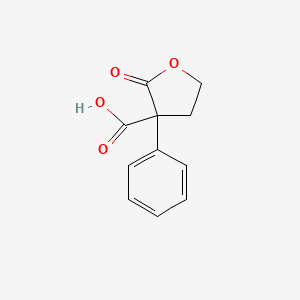
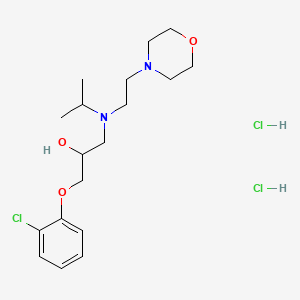
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
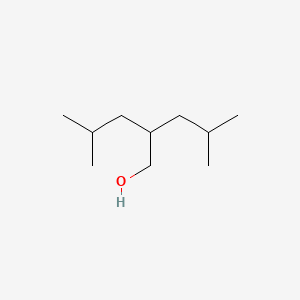
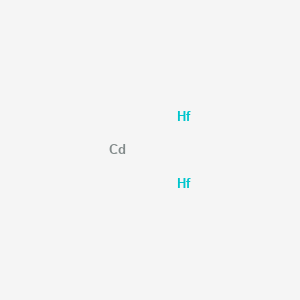
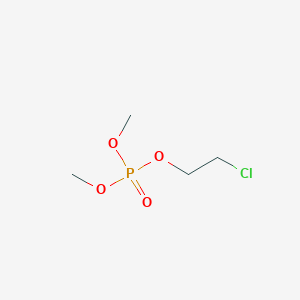


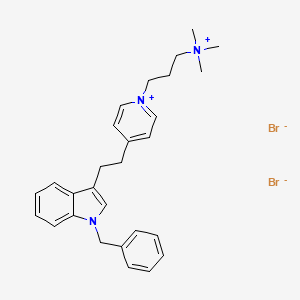
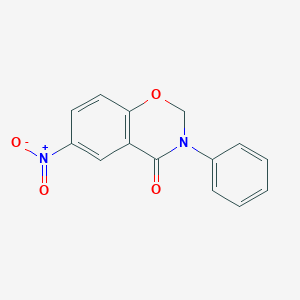
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
